Cas no 877868-68-3 ((E)-2-(2-FLUOROPHENYL)ETHENYLBORONIC ACID)

(E)-2-(2-Fluorophenyl)ethenylboronic acid is a fluorinated vinylboronic acid derivative widely used in Suzuki-Miyaura cross-coupling reactions. Its key advantage lies in the presence of the fluorine substituent, which enhances reactivity and stability while allowing precise control over electronic and steric effects in palladium-catalyzed transformations. The (E)-alkenyl boronic acid moiety ensures selective coupling with aryl or vinyl halides, making it valuable in synthesizing fluorinated styrenes and conjugated systems. This compound is particularly useful in pharmaceutical and materials science research, where fluorinated intermediates are often required. Its stability under standard handling conditions and compatibility with diverse reaction conditions further contribute to its utility in organic synthesis.
(E)-2-(2-FLUOROPHENYL)ETHENYLBORONIC ACID structure
877868-68-3 structure
Product Name:(E)-2-(2-FLUOROPHENYL)ETHENYLBORONIC ACID
CAS No:877868-68-3
MF:C8H8BFO2
MW:165.957325935364
CID:4278858
PubChem ID:55255234
Update Time:2025-11-06

(E)-2-(2-FLUOROPHENYL)ETHENYLBORONIC ACID Chemical and Physical Properties

Names and Identifiers

    • Boronic acid, [(1E)-2-(2-fluorophenyl)ethenyl]-
    • Boronic acid, B-[(1E)-2-(2-fluorophenyl)ethenyl]-
    • (E)-2-(2-FLUOROPHENYL)ETHENYLBORONIC ACID
    • SCHEMBL2020074
    • EN300-7815052
    • 877868-68-3
    • AKOS006292726
    • [(E)-2-(2-fluorophenyl)ethenyl]boronic acid
    • (E)-(2-Fluorostyryl)boronic acid
    • Inchi: 1S/C8H8BFO2/c10-8-4-2-1-3-7(8)5-6-9(11)12/h1-6,11-12H/b6-5+
    • InChI Key: XUDLSHDFOQZUEO-AATRIKPKSA-N
    • SMILES: B(/C=C/C1=CC=CC=C1F)(O)O

Computed Properties

  • Exact Mass: 166.0601378Da
  • Monoisotopic Mass: 166.0601378Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 161
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 40.5Ų

(E)-2-(2-FLUOROPHENYL)ETHENYLBORONIC ACID Pricemore >>

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(E)-2-(2-FLUOROPHENYL)ETHENYLBORONIC ACID Related Literature

Additional information on (E)-2-(2-FLUOROPHENYL)ETHENYLBORONIC ACID

Comprehensive Guide to (E)-2-(2-FLUOROPHENYL)ETHENYLBORONIC ACID (CAS No. 877868-68-3): Properties, Applications, and Market Insights

(E)-2-(2-FLUOROPHENYL)ETHENYLBORONIC ACID (CAS No. 877868-68-3) is a specialized boronic acid derivative widely recognized for its role in Suzuki-Miyaura cross-coupling reactions. This compound, featuring a fluorophenyl group and an ethenylboronic acid moiety, is a valuable building block in pharmaceutical synthesis, material science, and organic electronics. Researchers and manufacturers frequently seek this chemical due to its unique reactivity and compatibility with modern green chemistry principles.

The molecular structure of (E)-2-(2-FLUOROPHENYL)ETHENYLBORONIC ACID includes a fluorine substituent at the ortho position of the phenyl ring, which enhances its electronic properties and stability. This makes it particularly useful in designing drug intermediates and advanced materials. The boronic acid group enables efficient C-C bond formation, a critical step in synthesizing complex molecules for cancer therapeutics, OLED materials, and agrochemicals.

In recent years, the demand for (E)-2-(2-FLUOROPHENYL)ETHENYLBORONIC ACID has surged due to its applications in targeted drug delivery systems and bioconjugation techniques. The rise of personalized medicine and biopharmaceuticals has further amplified interest in this compound, as it serves as a key intermediate in developing kinase inhibitors and proteolysis-targeting chimeras (PROTACs). Additionally, its role in metal-organic frameworks (MOFs) and covalent organic frameworks (COFs) has attracted attention in energy storage and catalysis research.

From a synthetic perspective, (E)-2-(2-FLUOROPHENYL)ETHENYLBORONIC ACID is typically prepared via palladium-catalyzed coupling or hydroboration reactions. Its high purity and stability under ambient conditions make it a preferred choice for industrial-scale applications. Manufacturers often highlight its low toxicity profile and compatibility with continuous flow chemistry, aligning with the global shift toward sustainable chemical production.

The market for boronic acid derivatives like (E)-2-(2-FLUOROPHENYL)ETHENYLBORONIC ACID is projected to grow significantly, driven by advancements in biomedical research and renewable energy technologies. Key players in the fine chemicals sector are investing in scalable synthesis methods to meet the rising demand from pharmaceutical companies and academic institutions. Furthermore, the compound’s potential in photocatalysis and electrochemical sensors is being explored, opening new avenues for innovation.

For researchers working with (E)-2-(2-FLUOROPHENYL)ETHENYLBORONIC ACID, proper handling and storage are essential to maintain its reactivity. The compound should be stored in a cool, dry environment under an inert atmosphere to prevent degradation. Analytical techniques such as NMR spectroscopy and HPLC are commonly used to verify its purity and structural integrity.

In summary, (E)-2-(2-FLUOROPHENYL)ETHENYLBORONIC ACID (CAS No. 877868-68-3) is a versatile and high-value chemical with broad applications in modern chemistry and material science. Its unique properties and compatibility with cutting-edge technologies ensure its continued relevance in both industrial and academic settings. As the scientific community prioritizes eco-friendly synthesis and multifunctional materials, this compound is poised to play a pivotal role in future innovations.

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